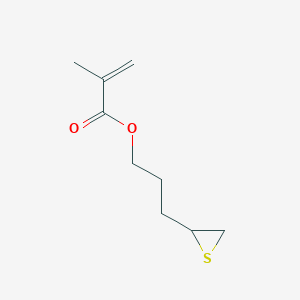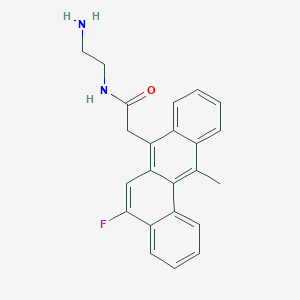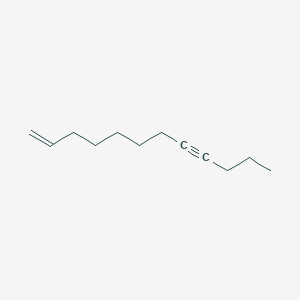![molecular formula C30H25N3O4 B15164313 (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene CAS No. 194882-06-9](/img/structure/B15164313.png)
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazenes, which are known for their diverse applications in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethenylphenyl Groups: This step involves the reaction of phenyl derivatives with ethenyl groups under specific conditions to form the ethenylphenyl moieties.
Attachment of Methoxy Groups: The ethenylphenyl groups are then reacted with methoxy reagents to introduce the methoxy functionalities.
Formation of the Diazene Core: The final step involves the coupling of the substituted phenyl groups with a nitrophenyl diazene precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methoxy positions, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical systems. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-aminophenyl)diazene: This compound is similar but features an amino group instead of a nitro group.
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-methylphenyl)diazene: This compound has a methyl group in place of the nitro group.
Uniqueness
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
194882-06-9 |
|---|---|
Formule moléculaire |
C30H25N3O4 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
[2,4-bis[(2-ethenylphenyl)methoxy]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H25N3O4/c1-3-22-9-5-7-11-24(22)20-36-28-17-18-29(32-31-26-13-15-27(16-14-26)33(34)35)30(19-28)37-21-25-12-8-6-10-23(25)4-2/h3-19H,1-2,20-21H2 |
Clé InChI |
HGLOOQBFDXVIOO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1COC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


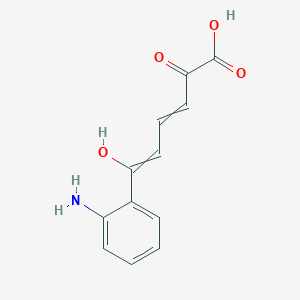

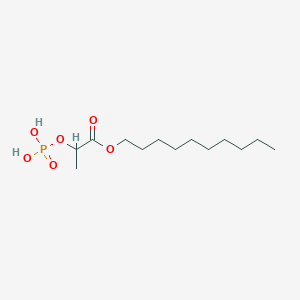
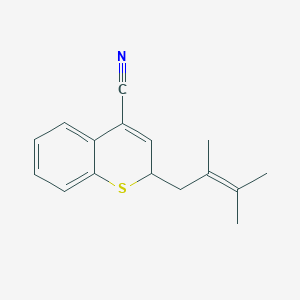
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
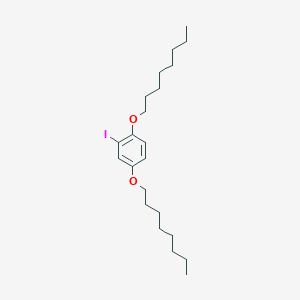
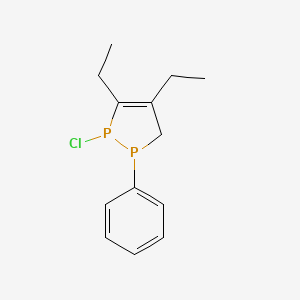
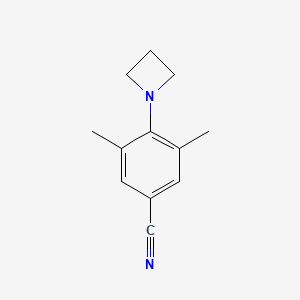
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
